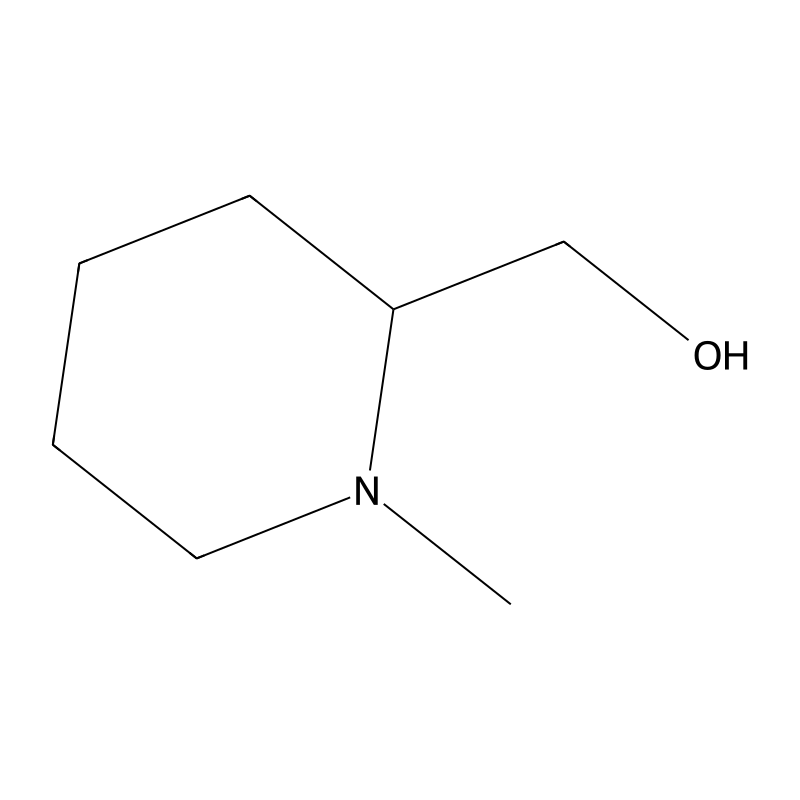1-Methyl-2-piperidinemethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential as a Building Block for Drug Discovery:
The structure of 1-M-2-PM features a piperidine ring, which is a common scaffold found in many biologically active molecules, including various pharmaceuticals []. This has led researchers to investigate 1-M-2-PM as a potential starting point for the synthesis of new drugs, particularly those targeting the central nervous system [].
Studies on its Biological Activity:
Some studies have explored the potential biological activities of 1-M-2-PM itself. For example, a study published in 2012 investigated its inhibitory effects on acetylcholinesterase, an enzyme involved in Alzheimer's disease, but the results were inconclusive []. Further research is needed to determine the effectiveness of 1-M-2-PM for any specific therapeutic applications.
1-Methyl-2-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of approximately 129.20 g/mol. It is classified as a piperidine derivative, featuring a hydroxymethyl group attached to the second carbon of the piperidine ring. This compound is known for its liquid state at room temperature, exhibiting a brown appearance and being odorless. Its chemical structure can be represented as (CH₂)₄CHN(CH₃)CH₂OH, indicating the presence of both nitrogen and hydroxyl functional groups within its molecular framework .
- Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides to form ethers.
- Oxidation Reactions: The alcohol group can be oxidized to form corresponding carbonyl compounds.
- Acid-Base Reactions: As a weak base, it can react with acids to form salts.
These reactions highlight its utility as a versatile intermediate in organic synthesis .
Several methods exist for synthesizing 1-Methyl-2-piperidinemethanol:
- Reduction of N-Methyl-2-piperidone: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Alkylation of Piperidine: By reacting piperidine with formaldehyde in the presence of a reducing agent, 1-Methyl-2-piperidinemethanol can be synthesized.
- Hydroxymethylation Reactions: Direct hydroxymethylation of methylpiperidine using formaldehyde can yield this compound.
Each method varies in terms of efficiency and yield, depending on the specific conditions employed during synthesis .
1-Methyl-2-piperidinemethanol finds applications across various fields:
- Chemical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Solvent: Due to its liquid state and chemical properties, it is utilized as a solvent in organic reactions.
- Research
Several compounds exhibit structural similarities to 1-Methyl-2-piperidinemethanol. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| N-Methyl-2-piperidinamine | 20845-34-5 | Contains an amine group | Potentially higher basicity |
| 4-Piperidineethanol | 622-26-4 | Hydroxyl group at the fourth position | Different reactivity profile |
| 1-Piperidinylmethanol | 3197-44-2 | Hydroxymethyl group on piperidine ring | Varied biological activity |
| N,N-Dimethylpiperidinamine | 136030-04-1 | Two methyl groups on nitrogen | Enhanced lipophilicity |
These comparisons illustrate how variations in functional groups and positions can influence the chemical behavior and potential applications of these compounds .
XLogP3
GHS Hazard Statements
H227 (16.67%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







